molecular formula C5H5ClN2 B1315788 3-(Chloromethyl)pyridazine CAS No. 41227-72-9

3-(Chloromethyl)pyridazine

Cat. No. B1315788
CAS RN: 41227-72-9
M. Wt: 128.56 g/mol
InChI Key: TWCGCUQPXQOQCA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyridazine hydrochloride is a chemical compound with the CAS Number: 27349-66-2 . It has a molecular weight of 165.02 .


Synthesis Analysis

A synthetic method of 3-(chloromethyl)pyridine hydrochloride involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol . Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3-(chloromethyl)pyridine hydrochloride .


Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)pyridazine hydrochloride is represented by the linear formula C5H6Cl2N2 . The InChI key is LPKSYVXQAWQCSP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyridazine derivatives, including 3-(Chloromethyl)pyridazine, have been found to participate in [3 + n] cycloaddition reactions . These reactions are one of the most important and efficient tools in the synthesis of heterocyclic rings .


Physical And Chemical Properties Analysis

3-(Chloromethyl)pyridazine hydrochloride is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Modification

3-(Chloromethyl)pyridazine and its derivatives are valuable in synthesizing various functionalized pyridazine derivatives. Ostrowicz et al. (1992) demonstrated that pyridazines undergo vicarious nucleophilic substitution of hydrogen with chloromethyl p-tolyl sulfone, forming new carbon-carbon bonds. This method provides a novel approach to the synthesis of functionalized pyridazine derivatives (Ostrowicz et al., 1992).

Surface Protection and Corrosion Inhibition

A study by Olasunkanmi et al. (2018) explored the potential of 3-chloropyridazine derivatives in protecting mild steel surfaces and inhibiting corrosion in hydrochloric acid solutions. The study utilized techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, revealing that these compounds are effective mixed-type inhibitors, capable of forming a protective film on steel surfaces (Olasunkanmi et al., 2018).

Metal Coordination and Self-Assembly

3,6-Di(pyridin-2-yl)pyridazines, a class of compounds related to 3-(Chloromethyl)pyridazine, show interesting metal-coordinating abilities. According to Hoogenboom et al. (2006), these compounds can self-assemble into gridlike metal complexes with copper(I) or silver(I) ions. Such properties are significant for developing novel materials and chemical sensors (Hoogenboom et al., 2006).

Biological and Pharmaceutical Applications

Pyridazine derivatives, including those related to 3-(Chloromethyl)pyridazine, have shown notable biological properties. For instance, Sallam et al. (2021) discussed the anti-tumor and anti-inflammatory activities of specific pyridazine derivatives. These compounds were characterized using various techniques, including NMR, IR, mass spectral studies, and single-crystal X-ray diffraction (Sallam et al., 2021).

Herbicidal Activities

The herbicidal properties of pyridazine derivatives have been a subject of research as well. Xu et al. (2008) synthesizedand evaluated 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives for their herbicidal activities. Some of these compounds demonstrated significant herbicidal activities, comparable or superior to commercial herbicides, against dicotyledonous plants (Xu et al., 2008).

Molecular Docking and Enzyme Inhibition Studies

Pyrazolylpyridazine derivatives, which can be derived from 3-(Chloromethyl)pyridazine, have been studied for their potential as enzyme inhibitors. Chaudhry et al. (2017) investigated their efficacy as inhibitors of yeast α-glucosidase, an enzyme relevant in diabetes management. The study included molecular docking to understand the interaction of these compounds with the enzyme, revealing some compounds as potent inhibitors (Chaudhry et al., 2017).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302-H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

Future Directions

Pyridazine derivatives, including 3-(Chloromethyl)pyridazine, have potential applications in medicinal chemistry and optoelectronics . They have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications . Future research may focus on exploring these applications further .

properties

IUPAC Name

3-(chloromethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCGCUQPXQOQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557820
Record name 3-(Chloromethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)pyridazine

CAS RN

41227-72-9
Record name 3-(Chloromethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Hammoud, JB Nshimyumuremyi… - European Journal of …, 2018 - Wiley Online Library
The new pyridazine containing iron complexes, [N,N,N′,N′‐tetrakis(3‐pyridazylmethyl)propylenediamine]iron(II)(PF 6 ) 2 (1) and [N,N′‐bis(2‐pyridazylmethyl)‐N,N′‐bis(2‐…
P Comba, M Starke, H Wadepohl - ChemPlusChem, 2018 - Wiley Online Library
The coordination chemistry of the hexadentate bispidine ligand L 1 with three pyridine, one pyridazine, and two tertiary amine donors with Cu II and Zn II is reported. The substitution of …
JJ Wilson, ER Birnbaum, ER Batista, RL Martin… - Inorganic …, 2015 - ACS Publications
Derivatives of the ligand 1,4,7,10-tetraazacyclododecane (cyclen) containing pendant N-heterocyclic donors were prepared. The heterocycles pyridine, pyridazine, pyrimidine, and …
Number of citations: 14 pubs.acs.org
M Seto, N Miyamoto, K Aikawa, Y Aramaki… - Bioorganic & medicinal …, 2005 - Elsevier
In order to develop orally active CCR5 antagonists, 1-propyl- or 1-isobutyl-1-benzazepine derivatives containing a sulfoxide moiety have been designed, synthesized, and evaluated for …
Number of citations: 133 www.sciencedirect.com
ME Foottit - 1972 - search.proquest.com
As part of a programme to prepare structural analogues of histamine for pharmacological examination, the positional isomer, 2-(2-aminoethyl)-imidazole,(isohistamine) was required. …
Number of citations: 3 search.proquest.com

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